N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-24(2)17-18-23-25(11-16(27)21-13-7-5-6-12(20)10-13)19(28)26(18)15-9-4-3-8-14(15)22-17/h3-10H,11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQYXHZKPNVHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound that belongs to a class of triazoloquinoxalines known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a quinoxaline moiety, which is a common structural motif associated with various biological activities.
1. Anticancer Activity
Research has demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives of this scaffold can induce cytotoxic effects in various cancer cell lines. For example, compounds derived from triazoloquinoxaline have shown IC50 values in the micromolar range against melanoma (A375) and breast cancer (MDA-MB-231) cell lines .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 16a | A375 | 3158 |
| 16b | MDA-MB-231 | 3527 |
| 17a | Various | 365 |
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. The triazoloquinoxaline derivatives have shown effectiveness against several bacterial strains:
- In Vitro Studies : Various studies reported that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study indicated that modifications to the quinoxaline structure enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
3. Other Pharmacological Activities
Beyond anticancer and antibacterial effects, this compound has been explored for additional biological activities:
- Antifungal Activity : Some derivatives have shown antifungal properties against Candida albicans and Aspergillus niger.
- Neuroprotective Effects : Research indicates potential neuroprotective activity through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .
Case Studies
Several case studies highlight the effectiveness of triazoloquinoxaline derivatives:
- Case Study 1 : In a study involving MCF-7 breast cancer cells, derivatives with specific substitutions on the quinoxaline ring showed enhanced cytotoxicity compared to standard chemotherapeutic agents like Etoposide.
- Case Study 2 : A derivative tested against S. aureus demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit diverse biological activities. Below are detailed findings regarding the antimicrobial, antifungal, and anticancer properties of this compound.
Antimicrobial Activity
Compounds related to triazole structures have shown significant antimicrobial effects. For instance:
- In Vitro Activity : Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml against Escherichia coli and other bacterial strains.
- Mechanism : The presence of bulky hydrophobic groups enhances the antimicrobial potency of these derivatives.
Antifungal Activity
Similar compounds have demonstrated efficacy against fungal pathogens:
- Effective Strains : Compounds have shown activity against Candida albicans and Aspergillus niger.
- MIC Values : Reported MIC values for antifungal activity range between 1.6 μg/ml and 25 μg/ml.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds with triazole and quinoxaline frameworks:
- Cytotoxicity : Screening of drug libraries has identified novel anticancer compounds exhibiting significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma).
- Research Implications : The structural characteristics of this compound suggest potential applications in cancer therapy.
Case Study 1: Antimicrobial Screening
A study synthesized various triazole derivatives to evaluate their antimicrobial activity:
- Findings : Specific substitutions on the triazole ring significantly influenced antimicrobial effectiveness. Compounds with larger hydrophobic groups showed enhanced activity against bacterial strains.
Case Study 2: Anticancer Efficacy
In a multicellular spheroid model used for cancer research:
- Results : Several derivatives displayed over 70% cytotoxicity against MCF7 spheroids at specific concentrations, indicating promising anticancer properties for further investigation.
Comparison with Similar Compounds
Substituent Positional Isomerism: 3-Chloro vs. 4-Chlorophenyl Derivatives
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): The 4-chlorophenyl group (para-substitution) creates a distinct electronic environment compared to the 3-chloro (meta) isomer. Para-substitution may enhance symmetry and planar interactions with aromatic residues in biological targets. Methyl at position 1 vs.
- N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): The meta-chloro substituent introduces steric hindrance and asymmetric electronic effects, which could alter binding kinetics compared to para-substituted analogs .
Core Structure Variations: Triazoloquinoxaline vs. Quinazoline/Thiazolidinone
- Dichlorophenyl group enhances lipophilicity but may reduce solubility. The absence of a triazole ring diminishes π-π stacking interactions compared to triazoloquinoxaline derivatives .
- Fluorine substituents (e.g., 4-fluorophenyl) enhance electronegativity, influencing target selectivity .
Functional Group Modifications: Dimethylamino vs. Sulfonamide/Cyano Groups
- Sulfamoylphenyl Derivatives (): Compounds like 13a–e feature sulfonamide and cyano groups, which increase acidity and hydrogen-bond acceptor capacity. These groups are absent in the target compound, suggesting differences in pharmacokinetics and target specificity .
Physicochemical and Pharmacological Implications
Electronic Effects
- The dimethylamino group in the target compound likely elevates electron density at the triazoloquinoxaline core, enhancing interactions with electron-deficient biological targets (e.g., kinases or GPCRs). In contrast, methyl or sulfonamide substituents () provide weaker electronic modulation .
Lipophilicity and Solubility
- However, dimethylamino’s basicity may improve aqueous solubility relative to non-polar groups like methyl .
Steric Considerations
- Meta-substitution on the phenyl ring (3-chloro) introduces asymmetric steric effects, possibly reducing binding affinity to symmetric active sites compared to para-substituted analogs .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, and how can intermediates be stabilized?
- Methodology :
- Begin with constructing the triazoloquinoxaline core via cyclization of precursors like 2-chloroquinoxaline and dimethylamine derivatives under acidic/basic conditions .
- Introduce the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 3-chloroaniline in dioxane with triethylamine as a base) .
- Stabilize intermediates by controlling reaction temperatures (e.g., 10–25°C), using anhydrous solvents, and purifying via column chromatography or recrystallization .
Q. How should researchers characterize the molecular structure of this compound to confirm purity and regiochemistry?
- Methodology :
- Use 1H/13C NMR to verify substituent positions on the triazoloquinoxaline core and acetamide group .
- Confirm molecular weight via High-Resolution Mass Spectrometry (HRMS) and assess purity with HPLC (C18 column, acetonitrile/water gradient) .
- Analyze crystallinity and polymorphs via X-ray diffraction (if crystals are obtainable) .
Q. What are the primary biological targets hypothesized for this compound, and how are preliminary bioactivity assays designed?
- Methodology :
- Prioritize targets based on structural analogs (e.g., triazoloquinoxalines often inhibit kinases or DNA repair enzymes) .
- Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations .
- Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of triazoloquinoxaline-acetamide derivatives?
- Methodology :
- Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) .
- Use computational reaction path modeling (e.g., density functional theory) to predict energetically favorable pathways and byproduct formation .
- Optimize isolation of intermediates via flash chromatography with gradient elution to minimize decomposition .
Q. How can researchers resolve contradictions in bioactivity data across different studies (e.g., varying IC50 values)?
- Methodology :
- Standardize assay protocols (e.g., cell passage number, serum concentration, incubation time) to reduce variability .
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
- Perform meta-analysis of published data to identify confounding factors (e.g., solvent effects, salt forms) .
Q. What computational methods predict the compound’s interactions with biological targets, and how are docking studies validated experimentally?
- Methodology :
- Use molecular docking software (AutoDock Vina, Schrödinger) to model interactions with kinases or GPCRs, focusing on hydrogen bonding and hydrophobic pockets .
- Validate predictions via alanine scanning mutagenesis of target proteins or competitive binding assays .
- Cross-reference with MD simulations to assess binding stability over time .
Q. How do electronic effects of substituents (e.g., 3-chlorophenyl, dimethylamino) influence reactivity in downstream derivatization?
- Methodology :
- Perform Hammett analysis to quantify substituent effects on reaction rates (e.g., SNAr or cross-coupling reactions) .
- Use DFT calculations to map electron density distributions and identify nucleophilic/electrophilic sites .
- Experimentally test reactivity by synthesizing analogs with electron-donating/withdrawing groups and comparing yields .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
- Methodology :
- Fit data to logistic regression models (e.g., Hill equation) using software like GraphPad Prism .
- Calculate 95% confidence intervals for IC50 values and assess significance via ANOVA with post-hoc tests .
- Address outliers using Grubbs’ test or robust regression methods .
Q. How can researchers design stability studies to evaluate the compound under physiological conditions?
- Methodology :
- Conduct accelerated stability testing in PBS (pH 7.4) and human plasma at 37°C, analyzing degradation via LC-MS over 24–72 hours .
- Identify degradation products and propose pathways (e.g., hydrolysis of the acetamide group) .
- Optimize formulation using cyclodextrins or liposomes if instability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
